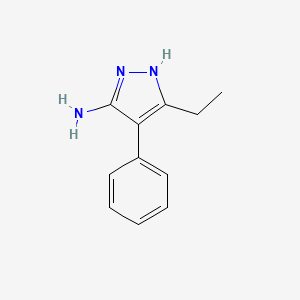

3-ethyl-4-phenyl-1H-pyrazol-5-amine

Overview

Description

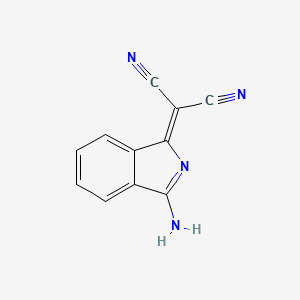

“3-ethyl-4-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C11H13N3. It has a molecular weight of 187.24 . This compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-ethyl-4-phenyl-1H-pyrazol-5-amine”, has been a subject of interest in many research studies . Various methods have been reported for the synthesis of pyrazole derivatives, including the reaction of β,γ-unsaturated hydrazones , and the reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

The molecular structure of “3-ethyl-4-phenyl-1H-pyrazol-5-amine” can be represented by the InChI code: 1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) . This indicates that the molecule consists of an ethyl group attached to the 3-position of the pyrazole ring, and a phenyl group attached to the 4-position .Chemical Reactions Analysis

Pyrazole derivatives, including “3-ethyl-4-phenyl-1H-pyrazol-5-amine”, can participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane . They can also react with 1,3-diols in the presence of alkyl hydrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-4-phenyl-1H-pyrazol-5-amine” include a molecular weight of 187.24 . More specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the retrieved papers.Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, including compounds similar to 3-ethyl-4-phenyl-1H-pyrazol-5-amine, have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. Their ability to act as antioxidants makes them potential candidates for treating oxidative stress-related diseases .

Anticancer Properties

Research has indicated that pyrazole compounds exhibit cytotoxic activities against various cancer cell lines. By inducing apoptosis, these compounds can selectively target and kill cancer cells, offering a pathway for developing new anticancer drugs .

Antileishmanial Activity

Pyrazole-bearing compounds have shown potent antileishmanial activities . They have been effective against Leishmania species, which cause leishmaniasis, a disease transmitted by sandflies. This application is crucial for developing new treatments for this neglected tropical disease .

Antimalarial Effects

The same class of compounds has also been evaluated for their antimalarial effects . They have demonstrated the ability to inhibit the growth of Plasmodium species, responsible for malaria, which is a major global health concern .

Drug Development

Due to their diverse pharmacological effects, pyrazole derivatives are valuable in drug development . Their structural motif is common in many marketed drugs, particularly those used to treat various types of cancer .

Molecular Docking Studies

Molecular docking studies of pyrazole compounds have provided insights into their interactions with biological targets. These studies help in understanding the binding affinities and potential efficacy of the compounds as therapeutic agents .

Future Directions

The future directions for the study of “3-ethyl-4-phenyl-1H-pyrazol-5-amine” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, they could be potential candidates for the development of new therapeutic agents .

properties

IUPAC Name |

5-ethyl-4-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZWOBWWNRMXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356195 | |

| Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-4-phenyl-1H-pyrazol-5-amine | |

CAS RN |

110335-22-3 | |

| Record name | 3-ethyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)